(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine
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Overview
Description
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a methanamine group at the 2nd position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by bromination and methylation reactions. One common method involves the reaction of 5-bromo-2-nitroaniline with formaldehyde and formic acid to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to DNA grooves and exhibit DNA-cleavage properties, which may contribute to its cytotoxic activities . Additionally, it can disrupt protein-protein interactions, modulating immuno-inflammatory and oncology disease pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Lacks the bromine atom at the 5th position.
5-Bromo-1H-benzo[d]imidazole: Lacks the methyl and methanamine groups.
Uniqueness
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, methyl group, and methanamine group provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C9H10BrN3 |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
(5-bromo-1-methylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10BrN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
SPDNDDKUZOMHNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1CN |
Origin of Product |
United States |
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